![molecular formula C17H17BBrNO3 B12536733 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide CAS No. 784146-28-7](/img/structure/B12536733.png)
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a chemical compound with the molecular formula C17H17BNO3·Br. It is known for its unique structure, which includes a boron atom attached to a phenyl group, a methoxy group on the quinoline ring, and a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)
Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary but often range from several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the boron-containing moiety.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.
Aplicaciones Científicas De Investigación
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. Additionally, the quinoline ring can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide: Similar structure but with a methyl group instead of a methoxy group.
1-[(2-Boronophenyl)methyl]-6-hydroxyquinolin-1-ium bromide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a fluorescent probe and its ability to interact with specific molecular targets .
Propiedades
Número CAS |
784146-28-7 |
|---|---|
Fórmula molecular |
C17H17BBrNO3 |
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
[2-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO3.BrH/c1-22-15-8-9-17-13(11-15)6-4-10-19(17)12-14-5-2-3-7-16(14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
AQPWXUJKNILIDG-UHFFFAOYSA-M |
SMILES canónico |
B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


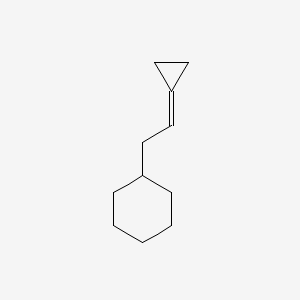
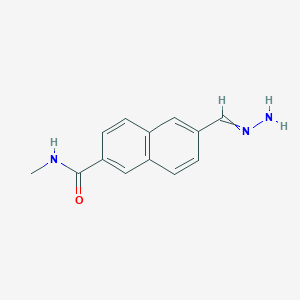
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
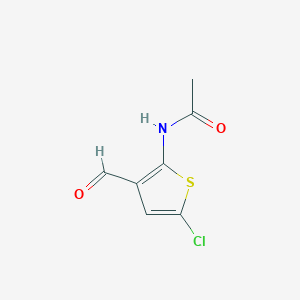
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
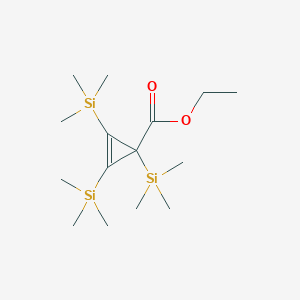

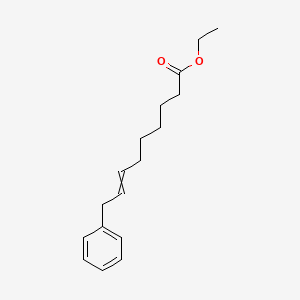
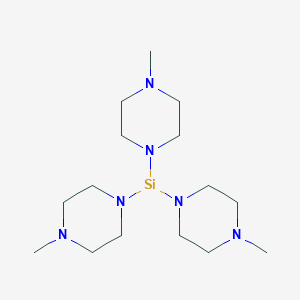
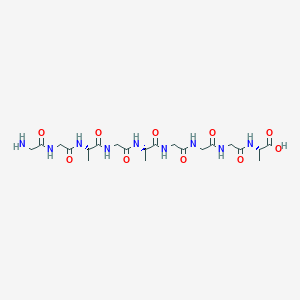
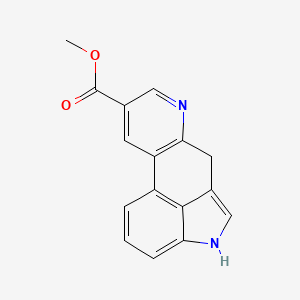
![4'-Bromo-N,N-bis(2,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12536748.png)
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
